molecular formula C16H17N3O5 B13669776 Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate

Cat. No.: B13669776
M. Wt: 331.32 g/mol
InChI Key: LENGERUNJBMNNN-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate is a specialized chemical building block designed for research applications, particularly in medicinal and organic chemistry. This compound features a pyrimidinone core, a scaffold prevalent in nucleoside chemistry and various bioactive molecules, which is further functionalized with a Cbz (carboxybenzyl) protected amino group and an ethyl acetate linker . The Cbz group serves as a common protecting group for amines in peptide synthesis, allowing for controlled deprotection under mild conditions . The reactive ester moiety facilitates further derivatization, making this compound a valuable intermediate for constructing more complex molecules. Potential research applications include serving as a precursor in the synthesis of novel nucleoside analogs for antiviral or anticancer evaluation, given the established biological importance of pyrimidine derivatives . Researchers can utilize the versatile functional groups to explore structure-activity relationships or to incorporate this subunit into drug-like candidates. As with all fine chemicals, proper handling procedures should be followed. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

ethyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetate

InChI

InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22)

InChI Key

LENGERUNJBMNNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step procedures starting from pyrimidine derivatives. The key steps include:

  • Formation of the 2-oxopyrimidin-1(2H)-yl core.
  • Introduction of the amino group at the 4-position, protected by the carbobenzyloxy (Cbz) group to prevent side reactions during subsequent steps.
  • Alkylation or esterification at the 1-position with ethyl acetate or ethyl bromoacetate derivatives to install the ethyl acetate moiety.

This approach ensures selective functionalization while maintaining the integrity of sensitive groups.

Reported Synthetic Routes

While direct literature detailing the synthesis of this compound is limited, related compounds and patent disclosures provide insight into plausible methods:

  • Carbobenzyloxy (Cbz) Protection : The amino group on the pyrimidine ring is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, typically employing a base such as triethylamine in an organic solvent like dichloromethane. This step is crucial to prevent undesired reactions during esterification.

  • Esterification Step : The ethyl acetate moiety is introduced via nucleophilic substitution by reacting the pyrimidinyl nitrogen with ethyl bromoacetate or ethyl chloroacetate under basic or phase-transfer catalysis conditions. This reaction is usually conducted under anhydrous conditions to avoid hydrolysis.

  • Purification : The product is purified by standard chromatographic techniques such as silica gel column chromatography, using mixtures of ethyl acetate and hexanes as eluents to achieve high purity.

Example Synthetic Procedure (Hypothetical Based on Related Literature)

Step Reagents and Conditions Description
1 Starting pyrimidine derivative with free amino group + Benzyl chloroformate (Cbz-Cl), triethylamine, dichloromethane, 0°C to room temperature Protection of amino group to form Cbz-amino pyrimidine
2 Cbz-protected pyrimidine + Ethyl bromoacetate, potassium carbonate, DMF, 50-70°C, 12-24 h N-alkylation at pyrimidin-1-yl position to form this compound
3 Purification by silica gel chromatography Isolation of pure product

This sequence aligns with standard synthetic organic chemistry practices for similar heterocyclic compounds.

Data Table Summarizing Key Synthetic Parameters

Parameter Details
Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
Protecting Group Carbobenzyloxy (Cbz)
Starting Material 4-amino-2-oxopyrimidine derivatives
Alkylating Agent Ethyl bromoacetate or ethyl chloroacetate
Solvents Dichloromethane (for protection), DMF or acetonitrile (for alkylation)
Base Triethylamine (for Cbz protection), potassium carbonate (for alkylation)
Temperature Range 0°C to room temperature (protection), 50-70°C (alkylation)
Reaction Time 1-3 hours (protection), 12-24 hours (alkylation)
Purification Silica gel chromatography

Chemical Reactions Analysis

MFCD34789627 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

MFCD34789627 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD34789627 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, the compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD34789627 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate

  • Molecular Formula : C₉H₁₃N₃O₄
  • Key Features: Position 4: Unprotected amino group. Position 5: Hydroxymethyl substituent.
  • Applications: Serves as a precursor for modified nucleosides or antiviral agents. The hydroxymethyl group enhances solubility, while the unprotected amino group allows direct conjugation without deprotection steps .
  • Contrast : Unlike the target compound, the absence of a Cbz group limits its stability in acidic or oxidative environments but simplifies downstream functionalization.

Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

  • Molecular Formula : C₁₅H₁₄N₄O₃S
  • Key Features: Position 2: Benzothiazolylamino group. Position 6: Oxo group.
  • Contrast : The benzothiazole substituent introduces aromaticity and planar rigidity, contrasting with the Cbz group’s steric bulk and orthogonal reactivity.

Allyl 2-(N-(2-(Fmoc-amino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetate

  • Key Features: Position 4: Fmoc-protected aminoethyl chain. Ester Group: Allyl instead of ethyl.
  • Applications : Used in solid-phase peptide synthesis (SPPS) for temporary protection of amines. The allyl ester enables selective deprotection under mild conditions (e.g., Pd catalysis) .
  • Contrast: The Fmoc group offers orthogonal deprotection (base-sensitive) compared to Cbz (acid-stable, hydrogenolysis-sensitive), making it preferable for stepwise peptide elongation.

Functional Group Modifications

Ethyl {3-[4-amino-5-(3-(cyclopropylsulfonamido)prop-1-yn-1-yl)-2-oxopyrimidin-1(2H)-yl]oxetan-3-yl}acetate

  • Key Features :
    • Position 5: Propargyl group with cyclopropyl sulfonamide.
    • Oxetane ring: Enhances metabolic stability and solubility.
  • Contrast : The oxetane and propargyl groups introduce steric and electronic effects absent in the target compound, significantly altering biological targeting.

Research Findings and Implications

  • Biological Activity : Compounds with propargyl or oxetane groups () show enhanced target specificity due to rigidified conformations, whereas the Cbz group’s hydrophobicity may improve membrane permeability in drug delivery .

Biological Activity

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

This compound can be synthesized through various chemical pathways involving the condensation of specific pyrimidine derivatives. The presence of the carbobenzyloxy (Cbz) group enhances the compound's stability and solubility, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi:

Microorganism Activity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Pseudomonas aeruginosaInhibited
Candida albicansInhibited

These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy, making such compounds valuable in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound may function as an antagonist to antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. This antagonism can lead to increased apoptosis in malignant cells.

A study focusing on structure-activity relationships (SAR) revealed that modifications at specific positions on the pyrimidine ring could significantly enhance binding affinity to Bcl-2 proteins, thereby increasing cytotoxicity against cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A series of ethyl pyrimidine derivatives were synthesized and tested against various pathogens. The results indicated that compounds with similar structures to this compound exhibited good antimicrobial activity, particularly against Gram-positive bacteria .
  • Anticancer Mechanism Investigation : In vitro studies demonstrated that the compound effectively induced apoptosis in Jurkat cells through the inhibition of Bcl-2 proteins. The most active analogs showed a greater than threefold increase in binding affinity compared to non-active controls .

Q & A

Q. What advanced techniques characterize hydrogen-bonding networks in co-crystals?

  • Methodology : Perform high-resolution X-ray crystallography (synchrotron source, λ = 0.7–1.0 Å). Use SHELXL for anisotropic refinement of non-H atoms and assign hydrogen bonds (e.g., pyrimidinone N3–H⋯O=C interactions). Validate with Hirshfeld surface analysis (CrystalExplorer) .

Notes

  • Avoid BenchChem/PubChem for structural data; prioritize crystallographic (SHELX-refined) or peer-reviewed spectroscopic data .
  • For biological assays, include negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .
  • Computational models should be validated against experimental data (e.g., ΔGbinding vs. IC50 correlations) .

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